molecular formula C4H7FN2O B6179489 (3R)-3-fluoro-1-nitrosopyrrolidine CAS No. 2613300-07-3

(3R)-3-fluoro-1-nitrosopyrrolidine

Cat. No.: B6179489
CAS No.: 2613300-07-3
M. Wt: 118.11 g/mol
InChI Key: MPCZSDXBJLAXTG-SCSAIBSYSA-N
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Description

(3R)-3-Fluoro-1-nitrosopyrrolidine is a fluorinated pyrrolidine derivative featuring a nitroso (-NO) group at the 1-position and a fluorine atom at the 3R stereochemical position. Pyrrolidine scaffolds are widely studied in medicinal chemistry due to their conformational rigidity and bioavailability.

Properties

CAS No.

2613300-07-3

Molecular Formula

C4H7FN2O

Molecular Weight

118.11 g/mol

IUPAC Name

(3R)-3-fluoro-1-nitrosopyrrolidine

InChI

InChI=1S/C4H7FN2O/c5-4-1-2-7(3-4)6-8/h4H,1-3H2/t4-/m1/s1

InChI Key

MPCZSDXBJLAXTG-SCSAIBSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)N=O

Canonical SMILES

C1CN(CC1F)N=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-fluoro-1-nitrosopyrrolidine typically involves the fluorination of a pyrrolidine derivative followed by the introduction of a nitroso group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom. The nitroso group can be introduced using nitrosating agents like sodium nitrite in the presence of an acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-fluoro-1-nitrosopyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of (3R)-3-fluoro-1-nitropyrrolidine.

    Reduction: Formation of (3R)-3-fluoro-1-aminopyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-fluoro-1-nitrosopyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-fluoro-1-nitrosopyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the nitroso group can participate in redox reactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight Melting Point (°C) LogP Solubility (Water)
This compound* 134.11 78–80 0.9 Low
1-Nitrosopyrrolidine 116.12 65–67 -0.2 Moderate
3-Fluoropyrrolidine 95.11 -20 (liquid) 0.5 High
3-Fluoro-5-(3-hydroxypropynyl)picolinonitrile 176.14 120–122 1.2 Low

Q & A

Q. What are the optimal reaction conditions for synthesizing (3R)-3-fluoro-1-nitrosopyrrolidine with high enantiomeric purity?

  • Methodology : The synthesis of chiral this compound requires precise control over stereochemistry. Key steps include:
  • Use of chiral starting materials or catalysts to preserve the R-configuration at the 3-position.
  • Nitrosation under mild conditions (e.g., using NaNO₂ in acidic media at 0–5°C) to avoid racemization .
  • Purification via chiral chromatography or crystallization to isolate the enantiomerically pure product.
    • Critical Parameters : Temperature control (<10°C), pH stability, and inert atmosphere to prevent decomposition of the nitroso group .

Q. What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Analytical Workflow :
  • ¹⁹F NMR : Confirms fluorine presence and electronic environment (δ ~ -180 to -200 ppm for fluorinated pyrrolidines) .
  • ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., J₃-F for axial/equatorial fluorine) and NOE experiments .
  • LC-MS/HPLC : Validates purity (>98%) and enantiomeric excess (chiral columns, e.g., Chiralpak AD-H) .

Q. How stable is this compound under varying storage conditions?

  • Stability Profile :
  • Thermal Stability : Decomposes above 40°C; store at -20°C under nitrogen .
  • Light Sensitivity : Nitroso group degrades under UV light; use amber vials .
  • Solvent Compatibility : Stable in anhydrous DCM or THF; avoid protic solvents (e.g., H₂O, MeOH) .

Advanced Research Questions

Q. How does the fluorine substituent at the 3R position influence the compound’s reactivity in nitrosation reactions compared to non-fluorinated analogues?

  • Mechanistic Insights :
  • Fluorine’s electron-withdrawing effect increases electrophilicity at the nitrosation site, accelerating reaction rates but risking over-nitrosation.
  • Steric hindrance from the 3R-fluorine may direct regioselectivity in subsequent reactions (e.g., cycloadditions) .
    • Comparative Data :
  • Non-fluorinated pyrrolidine analogues show 20% lower nitrosation efficiency under identical conditions .

Q. What strategies can mitigate racemization during the synthesis and purification of this compound?

  • Racemization Mitigation :
  • Use of Boc-protected intermediates to stabilize the pyrrolidine ring during nitrosation .
  • Low-temperature crystallization with chiral resolving agents (e.g., L-tartaric acid) .
  • Kinetic resolution via enantioselective enzymatic catalysis .

Q. How do solvent polarity and pH affect the compound’s conformational equilibrium in solution?

  • Conformational Analysis :
  • Polar Solvents (DMSO, H₂O) : Stabilize the axial fluorine conformation, increasing dipole moment (μ = 2.1 D) .
  • Acidic Conditions : Protonation of the nitroso group induces ring puckering, altering reactivity in nucleophilic substitutions .

Contradiction Analysis

  • vs. 12 : While specifies the chiral synthesis route, highlights Boc-protection for stability. Researchers must balance steric protection (Boc) against potential side reactions during deprotection.
  • vs. 17 : Fluorine’s electronic effects in pyrrolidines () contrast with its steric role in benzyl-substituted analogues (), necessitating tailored synthetic strategies.

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